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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15147353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine2-

Succinimidyl Ester (Cy2-SE) in immunofluorescence (IF) staining. Cy2 is a green-emitting

fluorescent dye belonging to the cyanine family, widely utilized for labeling biomolecules.[1][2]

The succinimidyl ester (SE) functional group allows for the covalent conjugation of the Cy2 dye

to primary amines on proteins, such as antibodies, making it a valuable tool for various

fluorescence-based detection methods.[3]

Properties of Cy2 Dye
Cy2 is known for its high molar extinction coefficient and good water solubility.[3][4] It is

spectrally similar to other popular green fluorophores like FITC and Alexa Fluor 488.[5] Its

fluorescence emission is less sensitive to pH and organic mounting media compared to

traditional dyes like fluorescein.[1]

Quantitative Data
The following table summarizes the key quantitative properties of the Cy2 fluorophore. While

specific values for molar extinction coefficient and quantum yield for Cy2 are not consistently

reported in literature, the general properties for the cyanine dye family are provided.
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Property Value Reference(s)

Excitation Maximum (λex) ~492 nm [5][6]

Emission Maximum (λem) ~508 nm [5][6]

Recommended Laser Line 488 nm [5]

Common Emission Filter 515/30 nm [5]

Molecular Weight (Cy2-SE) Varies by manufacturer -

Molar Extinction Coefficient (ε)

High (typically 150,000 -

300,000 cm⁻¹M⁻¹ for cyanine

dyes)

[2][4][7]

Quantum Yield (Φ) Moderate to Good [1][2]

Experimental Protocols
Protocol for Antibody Conjugation with Cy2-SE
This protocol describes the covalent labeling of a primary or secondary antibody with Cy2-SE.

The succinimidyl ester reacts with primary amines (e.g., lysine residues) on the antibody to

form a stable amide bond.

Materials:

Antibody to be labeled (in an amine-free buffer like PBS)

Cy2-SE

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Methodology:
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Antibody Preparation:

Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine) and

ammonium ions, as these will compete with the labeling reaction. If necessary, dialyze the

antibody against PBS.

Adjust the antibody concentration to 2-10 mg/mL in PBS.[3] Concentrations below 2

mg/mL can significantly decrease labeling efficiency.[3]

Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

Cy2-SE Preparation:

Immediately before use, dissolve the Cy2-SE in a small amount of anhydrous DMSO to

create a 10 mg/mL stock solution.

Conjugation Reaction:

Slowly add a calculated amount of the Cy2-SE stock solution to the antibody solution while

gently vortexing. A molar ratio of 10:1 (dye:antibody) is a common starting point, but the

optimal ratio may need to be determined empirically.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

Collect the fractions containing the fluorescently labeled antibody, which will elute first.

Storage:

Store the purified Cy2-conjugated antibody at 4°C, protected from light. For long-term

storage, consider adding a stabilizing protein like BSA and a preservative like sodium

azide, and store at -20°C.
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This protocol provides a general workflow for indirect immunofluorescence staining of cultured

cells using a Cy2-conjugated secondary antibody.

Materials:

Cells cultured on coverslips or in chamber slides

Cy2-conjugated secondary antibody

Unlabeled primary antibody

Fixation Buffer: 4% paraformaldehyde in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or 5-10% normal serum from the host species of the secondary

antibody in PBS

Wash Buffer: PBS

Antifade mounting medium

Nuclear counterstain (optional, e.g., DAPI)

Methodology:

Cell Preparation and Fixation:

Wash the cells briefly with PBS.

Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10

minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

From this step onwards, protect the samples from light.

Dilute the Cy2-conjugated secondary antibody in the Blocking Buffer according to the

manufacturer's instructions or pre-determined optimal dilution.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Counterstaining (Optional):

If a nuclear counterstain is desired, incubate the cells with the counterstain solution (e.g.,

DAPI) for 5-10 minutes.

Wash the cells with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.
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Image the samples using a fluorescence microscope equipped with the appropriate filters

for Cy2 (Excitation: ~492 nm, Emission: ~508 nm).[5][6]
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Caption: Workflow for the covalent conjugation of Cy2-SE to an antibody.
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Caption: Step-by-step workflow for indirect immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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